3-Bromo-5-fluoro-1-(p-toluenesulfonyl)indole 3-Bromo-5-fluoro-1-(p-toluenesulfonyl)indole
Brand Name: Vulcanchem
CAS No.: 887338-48-9
VCID: VC5462691
InChI: InChI=1S/C15H11BrFNO2S/c1-10-2-5-12(6-3-10)21(19,20)18-9-14(16)13-8-11(17)4-7-15(13)18/h2-9H,1H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)F)Br
Molecular Formula: C15H11BrFNO2S
Molecular Weight: 368.22

3-Bromo-5-fluoro-1-(p-toluenesulfonyl)indole

CAS No.: 887338-48-9

Cat. No.: VC5462691

Molecular Formula: C15H11BrFNO2S

Molecular Weight: 368.22

* For research use only. Not for human or veterinary use.

3-Bromo-5-fluoro-1-(p-toluenesulfonyl)indole - 887338-48-9

Specification

CAS No. 887338-48-9
Molecular Formula C15H11BrFNO2S
Molecular Weight 368.22
IUPAC Name 3-bromo-5-fluoro-1-(4-methylphenyl)sulfonylindole
Standard InChI InChI=1S/C15H11BrFNO2S/c1-10-2-5-12(6-3-10)21(19,20)18-9-14(16)13-8-11(17)4-7-15(13)18/h2-9H,1H3
Standard InChI Key GUWFEADJNZQXFC-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)F)Br

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

3-Bromo-5-fluoro-1-(p-toluenesulfonyl)indole belongs to the indole class of heterocyclic compounds, featuring a bicyclic structure comprising a benzene ring fused to a pyrrole ring. Key structural attributes include:

  • Substituents: A bromine atom at position 3, a fluorine atom at position 5, and a tosyl group (-SO2_2C6_6H4_4CH3_3) at position 1 .

  • Molecular Formula: C15H11BrFNO2S\text{C}_{15}\text{H}_{11}\text{BrFNO}_{2}\text{S}.

  • Molecular Weight: 368.22 g/mol .

  • Exact Mass: 366.968 g/mol .

  • LogP: 5.169, indicating moderate lipophilicity .

The tosyl group enhances the compound’s stability during synthetic reactions, while the halogen atoms (Br and F) modulate electronic effects and binding interactions in biological targets .

Synthesis and Reaction Pathways

Synthetic Route

The synthesis of 3-Bromo-5-fluoro-1-(p-toluenesulfonyl)indole involves a multi-step process, as demonstrated in the preparation of analogous influenza inhibitors :

  • Tosyl Protection:

    • Starting Material: 5,7-Difluoroindole (or similar fluorinated indole).

    • Reagents: p-Toluenesulfonyl chloride, tetrabutylammonium hydrogen sulfate, NaOH.

    • Conditions: Phase-transfer catalysis in toluene/water biphasic system.

    • Outcome: High-yield (88%) formation of the tosyl-protected intermediate .

  • Bromination:

    • Reagent: N-Bromosuccinimide (NBS).

    • Solvent: Dichloromethane.

    • Outcome: Introduction of bromine at position 3 .

  • Functionalization:

    • Subsequent steps may involve Miyaura borylation and Suzuki-Miyaura cross-coupling to introduce additional pharmacophoric groups .

Table 1: Key Synthetic Steps and Yields

StepReactionReagents/ConditionsYield (%)
1Tosyl protectionTsCl, NaOH, PTC88
2BrominationNBS, CH2_2Cl2_275–90
3BoronationBis(pinacolato)diboron, Pd52

Physicochemical Properties

Spectroscopic Data

  • 1H^1 \text{H} NMR: Characteristic signals for aromatic protons (δ 7.2–8.1 ppm), tosyl methyl (δ 2.4 ppm), and indole NH (absent due to tosyl protection) .

  • Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 368.22 .

Applications in Drug Discovery

Role in Influenza Inhibitor Development

3-Bromo-5-fluoro-1-(p-toluenesulfonyl)indole is a key intermediate in synthesizing 11a, a potent influenza PB2 inhibitor .

  • Bioisosteric Replacement: The 7-fluoroindole scaffold replaces 7-azaindole in Pimodivir analogs, improving metabolic stability and reducing aldehyde oxidase-mediated degradation .

  • In Vivo Efficacy: 11a demonstrated oral bioavailability in mice and dogs, with efficacy in lethal infection models .

Table 2: Comparative Pharmacokinetic Data for 11a

ParameterValue
Metabolic StabilityClint_\text{int} < 7.7 μL/min/mg
hERG Inhibition> 10 μM
Ames TestNegative

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